Home > Products > Building Blocks P12465 > N-(4-acetylphenyl)nicotinamide
N-(4-acetylphenyl)nicotinamide - 75075-22-8

N-(4-acetylphenyl)nicotinamide

Catalog Number: EVT-2700373
CAS Number: 75075-22-8
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-acetylphenyl)nicotinamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. It belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is synthesized through specific chemical reactions that involve the modification of nicotinic acid and phenyl derivatives.

Source and Classification

N-(4-acetylphenyl)nicotinamide is classified as an amide, specifically a substituted nicotinamide. Its chemical structure can be described by the formula C14H12N2O2, indicating the presence of an acetyl group attached to a phenyl ring and a nicotinamide moiety. This compound is often used as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)nicotinamide involves several steps, primarily focusing on the reaction between nicotinoyl chloride and 4-aminoacetophenone. The general synthetic pathway includes:

  1. Formation of Nicotinoyl Chloride: Nicotinic acid is treated with thionyl chloride to produce nicotinoyl chloride.
  2. Reaction with 4-Aminoacetophenone: The nicotinoyl chloride is then reacted with 4-aminoacetophenone in the presence of a base such as triethylamine, typically in acetonitrile, to yield N-(4-acetylphenyl)nicotinamide.
  3. Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound.

The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)nicotinamide features:

  • Aromatic Rings: The compound contains an aromatic acetophenyl group which contributes to its hydrophobic character.
  • Amide Linkage: The presence of the amide functional group (-C(=O)NH-) is essential for its biological activity.
  • Nicotinamide Moiety: This part of the molecule is crucial for interacting with biological targets, particularly in cancer therapy.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of N-(4-acetylphenyl)nicotinamide by revealing characteristic signals corresponding to its functional groups .

Chemical Reactions Analysis

N-(4-acetylphenyl)nicotinamide can participate in various chemical reactions due to its functional groups:

  • Hydrazone Formation: It can react with hydrazines to form hydrazone derivatives, which have shown enhanced biological activities.
  • Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions, modifying the compound to enhance its pharmacological properties.

These reactions are significant for developing new derivatives that may exhibit improved efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)nicotinamide primarily involves its role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a critical role in angiogenesis, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, N-(4-acetylphenyl)nicotinamide disrupts the signaling pathways that promote blood vessel formation in tumors, thereby limiting their growth. In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

Physical and Chemical Properties Analysis

N-(4-acetylphenyl)nicotinamide exhibits several notable physical and chemical properties:

  • Molecular Weight: 240.26 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the appropriate formulation and delivery methods in pharmaceutical applications .

Applications

N-(4-acetylphenyl)nicotinamide has several scientific uses:

  1. Anticancer Research: It serves as a lead compound for developing new anticancer agents targeting VEGFR-2.
  2. Immunomodulatory Effects: Studies suggest it may modulate immune responses, making it a candidate for treating inflammatory diseases.
  3. Drug Development: As an intermediate in synthesizing more complex molecules, it plays a vital role in drug discovery efforts aimed at improving therapeutic outcomes against various diseases.
Rational Design and Molecular Modeling of N-(4-Acetylphenyl)Nicotinamide as a Targeted Therapeutic Agent

Pharmacophore-Based Molecular Design Aligned with Vascular Endothelial Growth Factor Receptor-2 Catalytic Pocket Requirements

The design of N-(4-acetylphenyl)nicotinamide as a vascular endothelial growth factor receptor-2 inhibitor was predicated on a rigorous pharmacophore model derived from established vascular endothelial growth factor receptor-2 inhibitors such as sorafenib and regorafenib. These inhibitors share four non-negotiable pharmacophoric features essential for high-affinity binding to the adenosine triphosphate-binding site of vascular endothelial growth factor receptor-2: (i) a heteroaromatic head group for hinge region interaction, (ii) a linker moiety occupying the gatekeeper region, (iii) hydrogen bond donor/acceptor pairs targeting the aspartate-phenylalanine-glycine motif, and (iv) a hydrophobic tail engaging the allosteric pocket [9]. N-(4-Acetylphenyl)nicotinamide embodies these features through:

  • Nicotinamide ring: Serves as the hinge-binding domain, mimicking sorafenib’s pyridine moiety. Molecular docking confirms its hydrogen bonding with cysteine 917 in the hinge region (bond length: 2.1 Å) and π-π stacking with leucine 838, leucine 1033, and alanine 864 [9].
  • Acetylphenyl linker: Bridges the nicotinamide head and hydrophobic tail, positioned within the gatekeeper region. Hydrophobic interactions with valine 846, valine 912, lysine 866, and leucine 887 stabilize this segment [9].
  • Hydrazone pharmacophore: Replaces classical urea groups while retaining hydrogen bond capability. The carbonyl oxygen and imine nitrogen form dual hydrogen bonds with glutamate 883 (1.84 Å) and aspartate 1044 (2.11 Å) in the aspartate-phenylalanine-glycine motif, critical for kinase inhibition [9] [2].
  • Benzamide tail: Extends into the hydrophobic allosteric pocket, forming van der Waals contacts with isoleucine 886 and leucine 887, enhancing binding specificity [9].

Table 1: Pharmacophoric Features of N-(4-Acetylphenyl)Nicotinamide and Their Vascular Endothelial Growth Factor Receptor-2 Interactions

Pharmacophoric ElementStructural ComponentInteracting ResiduesInteraction Type
Heteroaromatic headNicotinamide ringCysteine 917Hydrogen bond
Leucine 838π-stacking
Linker moietyAcetylphenyl groupValine 846, Valine 912Hydrophobic
Hydrogen bond motifHydrazoneGlutamate 883Hydrogen bond
Aspartate 1044Hydrogen bond
Hydrophobic tailN-phenylbenzamideIsoleucine 886Hydrophobic
Leucine 887Hydrophobic

This strategic alignment enables nanomolar-level inhibition (half-maximal inhibitory concentration = 51 nM), validated through enzymatic assays [9].

Structural Optimization Strategies for Enhanced Binding Affinity and Selectivity

Three targeted structural modifications were employed to optimize N-(4-acetylphenyl)nicotinamide’s vascular endothelial growth factor receptor-2 binding:

  • Meta-substitution of the phenyl linker: Repositioning the hydrazone pharmacophore from para- to meta-orientation altered the ligand’s vectorial alignment within the catalytic pocket. This adjustment improved steric complementarity with the aspartate-phenylalanine-glycine motif, reducing conformational strain energy by 3.2 kcal/mol during molecular dynamics simulations. The reorientation facilitated a 23% increase in hydrogen bond occupancy with glutamate 883 compared to para-substituted analogs [9] [2].

  • Formylhydrazone replacement: Substituting the lead compound’s hydrazone with a formylhydrazone moiety introduced an additional hydrogen bond acceptor. Density functional theory calculations revealed enhanced electron density at the carbonyl oxygen (partial charge = -0.42e vs. -0.38e in parent structure), strengthening the interaction with aspartate 1044 (bond distance reduced from 2.11 Å to 1.94 Å). This modification contributed to a 1.7-fold decrease in half-maximal inhibitory concentration against vascular endothelial growth factor receptor-2 [9].

  • Benzamide tail extension: Incorporating a terminal benzamide group via amide bond formation extended the molecule’s reach into the allosteric pocket. Molecular mechanics with generalized Born and surface area solvation calculations confirmed a 28% increase in hydrophobic contact surface area with residues isoleucine 886/leucine 887. This extension improved binding free energy by -4.6 kcal/mol and selectivity indices (>16 for colorectal carcinoma cells versus non-malignant cells) by reducing off-target interactions [9] [2].

Table 2: Impact of Structural Optimizations on Binding Parameters

ModificationΔBinding Energy (kcal/mol)Hydrogen Bond Occupancy (%)Half-Maximal Inhibitory Concentration (nM)
Parent structureReference6485
Meta-substitution-2.179 (+15)67 (-21%)
Formylhydrazone replacement-3.788 (+24)51 (-40%)
Benzamide extension-4.691 (+27)51 (-40%)

Molecular dynamics simulations over 100 nanoseconds demonstrated the optimized compound’s stability within the vascular endothelial growth factor receptor-2 pocket, with root-mean-square deviation fluctuations < 2.0 Å after equilibration. The radius of gyration (20.8 ± 0.3 Å) and solvent-accessible surface area (17,765 Ų) remained constant, confirming minimal protein unfolding [9].

Comparative Analysis with Sorafenib and Regorafenib Analogues in Binding Mode Prediction

N-(4-Acetylphenyl)nicotinamide exhibits distinct binding mode advantages and limitations relative to clinical vascular endothelial growth factor receptor-2 inhibitors, as revealed by comparative molecular docking and free energy calculations:

  • Binding affinity: Sorafenib demonstrates superior binding free energy (-20.77 kcal/mol) versus N-(4-acetylphenyl)nicotinamide (-19.82 kcal/mol), attributed to its trifluoromethylphenyl tail’s deeper penetration into the allosteric pocket. However, N-(4-acetylphenyl)nicotinamide’s benzamide extension partially compensates via π-π interactions with phenylalanine 1047, achieving 89% of sorafenib’s hydrophobic contact surface [9].

  • Hydrogen bonding network: While sorafenib forms five hydrogen bonds (two with cysteine 919, three with glutamate 885/aspartate 1046), N-(4-acetylphenyl)nicotinamide utilizes only four bonds but with higher occupancy at aspartate-phenylalanine-glycine residues (78% vs. 68% for sorafenib). This difference arises from the formylhydrazone’s bidentate chelation of glutamate 883 and aspartate 1044, reducing conformational flexibility [9] [2].

  • Selectivity determinants: Regorafenib’s difluorophenyl urea motif engages aspartate-phenylalanine-glycine through three hydrogen bonds but exhibits off-target binding to platelet-derived growth factor receptor. N-(4-Acetylphenyl)nicotinamide’s nicotinamide head shows 4.3-fold higher specificity for vascular endothelial growth factor receptor-2 over platelet-derived growth factor receptor, attributed to steric incompatibility with platelet-derived growth factor receptor’s shallower hinge region [9].

Table 3: Binding Characteristic Comparison with Clinical Vascular Endothelial Growth Factor Receptor-2 Inhibitors

ParameterN-(4-Acetylphenyl)NicotinamideSorafenibRegorafenib
ΔG binding (kcal/mol)-19.82-20.77-21.62
H-bonds with vascular endothelial growth factor receptor-24 (Cys917, Glu883, Asp1044)5 (Cys919, Glu885, Asp1046)5 (Cys919, Glu885, Asp1046)
Key hydrophobic residuesIle886, Leu887, Val846Phe1047, Val848Phe1047, Val848
Aspartate-phenylalanine-glycine motif occupancy78%68%72%
Selectivity index (HCT116)16.419.511.2

Molecular mechanics with generalized Born and surface area solvation decomposition analysis identified residue-specific binding differences: N-(4-acetylphenyl)nicotinamide derives 40% of its binding energy from aspartate-phenylalanine-glycline motif interactions versus 32% for sorafenib, explaining its superior disruption of kinase activation loop dynamics. Conversely, sorafenib shows stronger contributions from the hinge region (38% vs. 28%), correlating with broader kinase inhibition [9]. These distinctions validate the compound’s unique mechanistic profile as a vascular endothelial growth factor receptor-2-selective antagonist with retained efficacy against sorafenib-resistant malignancies.

Properties

CAS Number

75075-22-8

Product Name

N-(4-acetylphenyl)nicotinamide

IUPAC Name

N-(4-acetylphenyl)pyridine-3-carboxamide

Molecular Formula

C14H12N2O2

Molecular Weight

240.262

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)

InChI Key

YIWLVFFTMWIVIJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.